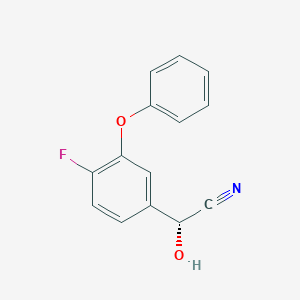
(S)-2-trans-abscisic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-trans-Abscisic acid is a naturally occurring plant hormone that plays a crucial role in various physiological processes. It is involved in the regulation of plant growth, development, and stress responses. This compound is particularly significant in the regulation of stomatal closure, seed dormancy, and adaptation to environmental stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-trans-abscisic acid typically involves several steps, including the formation of key intermediates and their subsequent conversion to the target compound. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of genetically engineered microorganisms that can produce the compound in large quantities. Chemical synthesis, on the other hand, involves multiple steps and requires precise control over reaction conditions to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-trans-Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-trans-Abscisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of plant hormone action and to develop synthetic analogs with improved properties.
Biology: In plant biology, it is used to investigate the regulation of stomatal closure, seed dormancy, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: It is used in agriculture to enhance crop resistance to environmental stress and improve yield.
Wirkmechanismus
The mechanism of action of (S)-2-trans-abscisic acid involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it triggers a signaling cascade that leads to various physiological responses. The molecular targets include ion channels, protein kinases, and transcription factors, which collectively regulate processes such as stomatal closure and gene expression.
Vergleich Mit ähnlichen Verbindungen
(S)-2-trans-Abscisic acid is unique among plant hormones due to its specific role in stress responses and seed dormancy. Similar compounds include gibberellins, auxins, and cytokinins, which also regulate plant growth and development but have distinct functions. For example:
Gibberellins: Promote stem elongation and seed germination.
Auxins: Regulate cell elongation and differentiation.
Cytokinins: Promote cell division and delay senescence.
Eigenschaften
CAS-Nummer |
6755-41-5 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1 |
InChI-Schlüssel |
JLIDBLDQVAYHNE-IBPUIESWSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
melting_point |
160 - 161 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


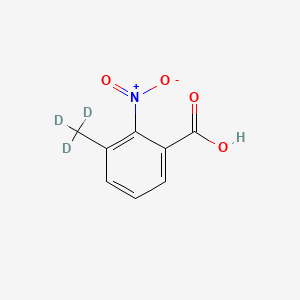
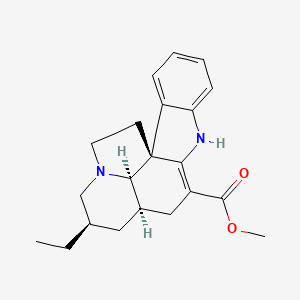
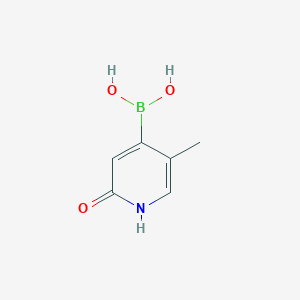
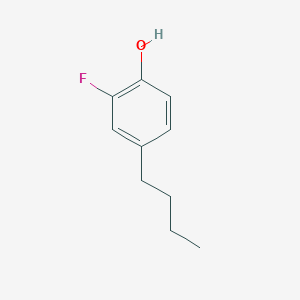
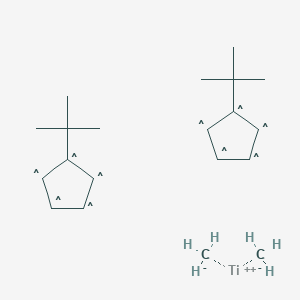
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
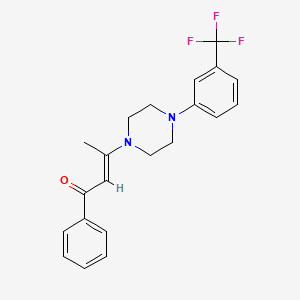
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
